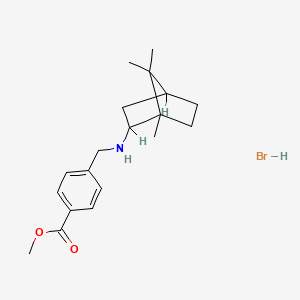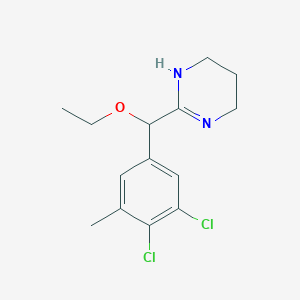
3-(p-Iodophenyl)-5-methylrhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Iodophenyl)-5-methylrhodanine is a chemical compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the p-iodophenyl group in this compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Iodophenyl)-5-methylrhodanine typically involves the condensation of p-iodobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Iodophenyl)-5-methylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(p-Iodophenyl)-5-methylrhodanine has been extensively studied for its applications in various fields:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(p-Iodophenyl)-5-methylrhodanine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(p-Iodophenyl)-5-phenylrhodanine
- 3-(p-Iodophenyl)-5-ethylrhodanine
- 3-(p-Iodophenyl)-5-propylrhodanine
Uniqueness
3-(p-Iodophenyl)-5-methylrhodanine is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in various applications.
Propiedades
Número CAS |
23517-45-5 |
|---|---|
Fórmula molecular |
C10H8INOS2 |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
3-(4-iodophenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8INOS2/c1-6-9(13)12(10(14)15-6)8-4-2-7(11)3-5-8/h2-6H,1H3 |
Clave InChI |
DADXDQGOZNXDAW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


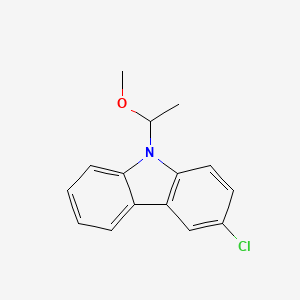
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
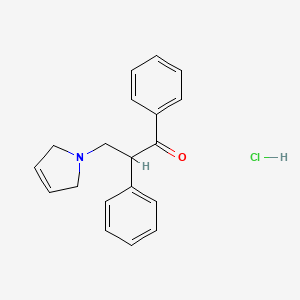

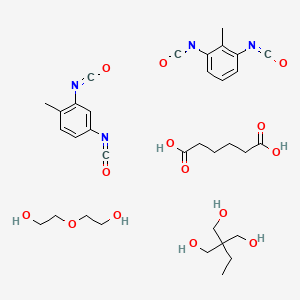
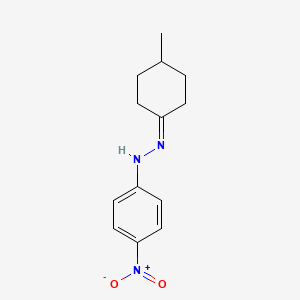
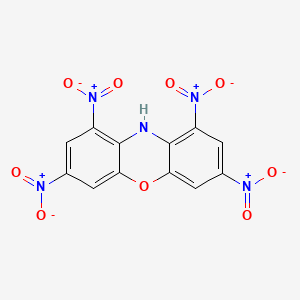
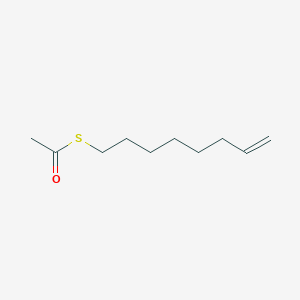
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
